molecular formula C15H20N8O6 B610434 Regadenoson hydrate CAS No. 875148-45-1

Regadenoson hydrate

Numéro de catalogue B610434
Numéro CAS: 875148-45-1
Poids moléculaire: 408.37
Clé InChI: CDQVVPUXSPZONN-WPPLYIOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Regadenoson, sold under the brand name Lexiscan among others, is an A2A adenosine receptor agonist that is a coronary vasodilator commonly used in pharmacologic stress testing . It is given in preparation for a radiologic (x-ray) examination of blood flow through the heart to test for coronary artery disease . It produces hyperemia quickly and maintains it for a duration that is useful for radionuclide myocardial perfusion imaging .


Molecular Structure Analysis

Regadenoson hydrate has a molecular formula of C15H20N8O6 and a molecular weight of 408.375 . Its IUPAC name is 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboximidic acid hydrate .


Physical And Chemical Properties Analysis

Regadenoson hydrate has a chemical formula of C15H20N8O6 and a molecular weight of 408.37 . Its solubility is 10 mM in DMSO .

Applications De Recherche Scientifique

1. Cardiac Stress Testing

Regadenoson hydrate is extensively utilized in cardiac stress testing, particularly in myocardial perfusion imaging (MPI). It acts as a pharmacologic stress agent, aiding in the evaluation of coronary artery disease (CAD). Studies show its effectiveness in inducing hyperemic myocardial blood flow, comparable to traditional agents like adenosine, facilitating accurate assessment of myocardial perfusion and coronary flow reserve (Gaemperli et al., 2008); (Johnson & Gould, 2015); (Al Jaroudi & Iskandrian, 2009).

2. Blood-Brain Barrier Research

In neuro-oncology, regadenoson's impact on the blood-brain barrier (BBB) has been investigated. A study evaluated its potential to transiently increase BBB permeability in humans, a property observed in animal models, which could have implications for enhancing drug delivery in CNS malignancies. However, the study found no significant change in BBB permeability at FDA-approved doses for cardiac evaluation (Jackson et al., 2017).

3. Pharmacokinetic Studies

Regadenoson's pharmacokinetics have been a subject of investigation. A study developed a method for quantifying regadenoson in human plasma, providing insights into its concentration and behavior in the body. This has applications in understanding the drug’s distribution and metabolism, particularly in different populations (Wang et al., 2022).

4. Cardiomyopathy Diagnostics

In one case, regadenoson infusion led to the diagnosis of hypertrophic obstructive cardiomyopathy (HOCM), a condition where the heart muscle becomes abnormally thick. This illustrates its potential diagnostic utility beyond coronary artery disease, providing valuable information about cardiac function (Siddiqui & Manzar, 2016).

5. Evaluation of Drug Stability and Degradation

The stability and degradation of regadenoson have been analyzed under various conditions, contributing to the understanding of its chemical properties. This research is crucial for ensuring the quality control of the drug during production and assessing its shelf-life (Sathiyanarayanan, Venkatesan, & Kabilan, 2020).

6. Comparative Studies with Other Agents

Regadenoson's efficacy and safety have been compared with other pharmacologic agents like adenosine in MPI. Such comparative studies are vital in determining the most effective and safe stress agents for cardiac imaging (Iqbal et al., 2012); (Iskandrian et al., 2007).

7. Safety and Tolerability Studies

The safety and tolerability of regadenoson in different patient populations, including those with impaired renal function, have been a significant focus. Understanding its effects in varied patient groups ensures its safe application across a broader demographic (Gordi, Blackburn, & Lieu, 2007).

Mécanisme D'action

Regadenoson is a low affinity agonist (Ki ≈ 1.3 µM) for the A2A adenosine receptor, with at least 10-fold lower affinity for the A1 adenosine receptor (Ki > 16.5 µM), and weak, if any, affinity for the A2B and A3 adenosine receptors . Activation of the A2A adenosine receptor by Regadenoson produces coronary vasodilation and increases coronary blood flow (CBF) .

Safety and Hazards

Regadenoson may cause skin irritation, serious eye irritation, and damage to organs . After inhalation, no symptoms are anticipated under normal product use conditions. After skin contact, it may cause skin irritation. After eye contact, it may cause eye irritation. After ingestion, it may be harmful .

Orientations Futures

Regadenoson has been launched in the US in a 0.4mg/5mL dose . It is indicated for radionuclide myocardial perfusion imaging (MPI) in patients unable to undergo adequate exercise stress . The use of Regadenoson has been documented in specific patient populations. Although Regadenoson has established safety and efficacy in most patients with chronic diseases, there are equivocal results in the literature for other chronic diseases .

Propriétés

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQVVPUXSPZONN-WPPLYIOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236374
Record name Regadenoson hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875148-45-1
Record name Regadenoson [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875148451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regadenoson hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XLN4Y044H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regadenoson hydrate
Reactant of Route 2
Reactant of Route 2
Regadenoson hydrate
Reactant of Route 3
Regadenoson hydrate
Reactant of Route 4
Reactant of Route 4
Regadenoson hydrate
Reactant of Route 5
Regadenoson hydrate
Reactant of Route 6
Reactant of Route 6
Regadenoson hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.